![molecular formula C13H11N3O5S2 B2935573 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 377762-64-6](/img/structure/B2935573.png)
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide
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Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of thiazole derivatives. It has been widely used in scientific research due to its unique properties, such as its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Scientific Research Applications
Drug Discovery and Development
This compound is part of a collection of rare and unique chemicals used in early drug discovery research . Its structure suggests potential activity in modulating biological pathways, which could be explored for therapeutic applications.
Peptide Research
The compound’s structure suggests it could be involved in the complexation with peptides, which might be useful in peptide drug conjugation studies or in the design of peptide-based drug delivery systems .
properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S2/c17-12(8-1-2-8)15-13-14-7-11(22-13)23(20,21)10-5-3-9(4-6-10)16(18)19/h3-8H,1-2H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCWHPZYFXPVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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